molecular formula C11H11NO3 B14080158 7-Methoxy-indole-1-acetic acid

7-Methoxy-indole-1-acetic acid

Cat. No.: B14080158
M. Wt: 205.21 g/mol
InChI Key: QRFGXMBYWBGVSY-UHFFFAOYSA-N
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Description

7-Methoxy-indole-1-acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The methoxy group at the 7th position and the acetic acid moiety at the 1st position of the indole ring contribute to the unique chemical and biological properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-indole-1-acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials like aniline derivatives. The process includes steps such as nitration, reduction, cyclization, and methylation to achieve the desired product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-indole-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Methoxy-indole-1-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, influencing cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(7-methoxyindol-1-yl)acetic acid

InChI

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-5-6-12(11(8)9)7-10(13)14/h2-6H,7H2,1H3,(H,13,14)

InChI Key

QRFGXMBYWBGVSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)O

Origin of Product

United States

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